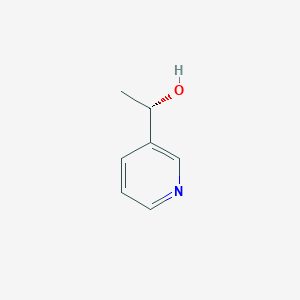

(S)-1-(3-Pyridyl)ethanol

Übersicht

Beschreibung

(S)-1-(3-Pyridyl)ethanol is a chiral alcohol with a pyridine ring attached to the ethanol backbone. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of the pyridine ring imparts unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-1-(3-Pyridyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-pyridinecarboxaldehyde using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric reduction of 3-pyridyl ketone using a chiral catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-pyridinecarboxaldehyde using alcohol dehydrogenases is a widely adopted method due to its efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(3-Pyridyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-pyridylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3-pyridylmethanol.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: 3-pyridylcarboxylic acid.

Reduction: 3-pyridylmethanol.

Substitution: Various substituted pyridyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-(3-Pyridyl)ethanol is recognized for its role as a building block in the synthesis of biologically active compounds. Its structural features make it a valuable precursor for developing pharmaceuticals, particularly in the context of neuropharmacology and cancer research.

Neuropharmacological Applications

Research indicates that this compound derivatives exhibit potential as neuroprotective agents. Studies have shown that modifications to the pyridine ring can enhance the compound's ability to interact with neurotransmitter systems, thereby influencing cognitive functions and offering therapeutic avenues for neurodegenerative diseases .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in relation to tobacco-related carcinogens. For instance, this compound has been shown to modulate the genotoxic effects of nitrosamines in various biological assays, indicating a protective role against DNA damage induced by these carcinogens .

Pharmacological Research

This compound is also utilized in pharmacological studies to understand its metabolism and interaction with biological systems. Its use as a reference compound in drug formulation studies helps elucidate the pharmacokinetics of related substances.

Formulation Studies

Pharmacokinetic studies involving this compound have demonstrated its utility in developing formulations for in vivo experiments. The compound can be solubilized using various excipients, enabling researchers to assess its bioavailability and therapeutic efficacy .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its chirality allows for the production of enantiomerically pure compounds, which is crucial in drug development.

Synthesis of Chiral Compounds

The compound is employed in asymmetric synthesis processes, where it acts as a chiral auxiliary or starting material for synthesizing other chiral entities. This application is particularly relevant in producing pharmaceuticals that require high stereoselectivity .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- DNA Damage Protection : A study demonstrated that prior administration of ethanol could reduce DNA damage caused by nitrosamines when combined with this compound, showcasing its potential protective effects against genotoxic agents .

- Neuroprotective Effects : Research has indicated that derivatives of this compound can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter levels .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (S)-1-(3-Pyridyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with active sites, influencing the compound’s binding affinity and activity. In biochemical pathways, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

®-1-(3-Pyridyl)ethanol: The enantiomer of (S)-1-(3-Pyridyl)ethanol, with similar chemical properties but different biological activities.

3-Pyridylmethanol: Lacks the chiral center, resulting in different reactivity and applications.

3-Pyridylcarboxylic acid: An oxidized form of this compound with distinct chemical properties.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to participate in a variety of chemical reactions and its applications in diverse fields further highlight its significance.

Biologische Aktivität

(S)-1-(3-Pyridyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and genotoxicity research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound, with the chemical formula CHNO, is a pyridine derivative. Its structure features a hydroxyl group attached to a pyridine ring, which is significant for its biological interactions. The compound has been studied for its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit substantial antimicrobial properties. A study highlighted that derivatives with a 3-pyridyl moiety demonstrated high antibacterial activity against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from less than 3.09 to 500 µg/mL .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 3.09 |

| Enterococcus faecalis | < 10 | |

| Escherichia coli | < 50 |

The presence of additional functional groups, such as hydroxyl or methoxy groups, enhances the biological activities of these compounds .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Studies have shown that pyridine derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is attributed to the electron-donating ability of the hydroxyl group in the compound .

Genotoxicity Studies

Genotoxicity assessments have revealed that this compound may influence DNA damage responses. In experiments involving nitrosamine-induced DNA damage in Escherichia coli, ethanol treatment prior to exposure reduced genotoxic effects significantly . However, when administered after a prolonged period, ethanol appeared to enhance DNA damage, indicating a complex interaction between ethanol and nitrosamines that may also involve this compound as a metabolite.

Case Studies and Clinical Relevance

A notable case study examined the urinary excretion patterns of this compound following the administration of related compounds in canine models. The results indicated that this compound is metabolized and excreted in conjugated forms, suggesting its potential role as a biomarker for exposure to pyridine derivatives in toxicological studies .

Eigenschaften

IUPAC Name |

(1S)-1-pyridin-3-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.